molecular formula C14H29N3O2 B7930534 [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930534
M. Wt: 271.40 g/mol
InChI Key: XQKQAQVNQQKWJT-UHFFFAOYSA-N
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Description

This structure combines a rigid pyrrolidine scaffold with functional groups that enhance its utility in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. The tert-butyl carbamate moiety protects the amine during synthetic steps, while the aminoethyl side chain offers a site for further derivatization .

Notably, this compound has been discontinued by CymitQuimica, suggesting challenges in its commercial availability or synthetic scalability . Its stereospecific (S)-configuration (as indicated in ) may influence its pharmacological interactions, though detailed biological data remain scarce.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-11(2)17(13(18)19-14(3,4)5)12-6-8-16(10-12)9-7-15/h11-12H,6-10,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKQAQVNQQKWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as AM95101, is a complex organic molecule with a unique structure that includes a pyrrolidine ring, an aminoethyl side chain, and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research.

Structural Characteristics

The structural formula for this compound is represented as follows:

C14H29N3O2\text{C}_{14}\text{H}_{29}\text{N}_{3}\text{O}_{2}

This molecular structure suggests various functional groups that may interact with biological targets, influencing its pharmacological properties.

Biological Activity Overview

The biological activity of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can be assessed through various assays that evaluate its effects on living organisms. The compound may exhibit a range of biological activities, including:

  • Neuroprotective effects
  • Antimicrobial properties
  • Potential as a drug candidate for neurological disorders

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction of the pyrrolidine ring with specific receptors or enzymes may play a crucial role in its pharmacological profile.

Comparative Analysis with Similar Compounds

A comparative analysis of related compounds highlights the unique features and potential advantages of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester. The following table summarizes the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl esterPyrrolidine ring, aminoethyl side chainNeuroprotective, antimicrobial
Pyrrolidine derivativePyrrolidine ringAntidepressant, analgesic
Carbamate compoundCarbamate functional groupInsecticidal
Amino acid analogContains amino groupNutritional, therapeutic

Research Findings and Case Studies

Recent studies have explored the biological activities of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester in various contexts:

  • Neuroprotective Studies : In vitro assays demonstrated that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity : The compound has been tested against several bacterial strains, showing significant antimicrobial activity. This positions it as a candidate for developing new antimicrobial agents.
  • Interaction Studies : Research utilizing techniques such as surface plasmon resonance (SPR) has revealed that [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester interacts with specific proteins, indicating its potential as a probe in chemical biology studies.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and two analogs:

Compound Name Key Functional Groups Stereochemistry Molecular Weight (Da) Applications/Notes
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Tert-butyl carbamate, 2-aminoethyl pyrrolidine (S)-configuration ~329.5 (calculated) Discontinued; potential intermediate for amine-protected drug candidates
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (Ref: 10-F084593) Acetamide, 2-aminoethyl pyrrolidine (R)-configuration ~270.4 (calculated) Discontinued; acetamide group may enhance metabolic stability compared to carbamates
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4) Chloro-acetyl, tert-butyl carbamate (R)-configuration ~332.8 (calculated) Reactive intermediate; chloro-acetyl group facilitates nucleophilic substitution
Key Observations:
  • Stereochemistry : The (S)-configuration of the target compound contrasts with the (R)-configurations of the analogs, which could lead to divergent binding affinities in chiral environments.
  • Functional Groups: The tert-butyl carbamate in the target compound and the Parchem analog provides steric protection for amines, favoring solubility in organic solvents. The chloro-acetyl group in the Parchem analog introduces electrophilic reactivity, enabling cross-coupling or alkylation reactions .

Physicochemical Properties

  • Solubility : The tert-butyl carbamate group likely reduces aqueous solubility compared to the acetamide analog.
  • Stability : Carbamates are generally stable under basic conditions but hydrolyze in acidic environments. The chloro-acetyl analog’s reactivity may necessitate low-temperature storage .

Research Findings and Challenges

  • Stereochemical Impact: The (S)- vs.
  • Synthetic Utility : The Parchem analog’s chloro-acetyl group is advantageous for click chemistry, whereas the carbamate/acetamide groups in the others prioritize stability .
  • Commercial Limitations : Both CymitQuimica compounds are discontinued, highlighting supply chain vulnerabilities for pyrrolidine-based intermediates .

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